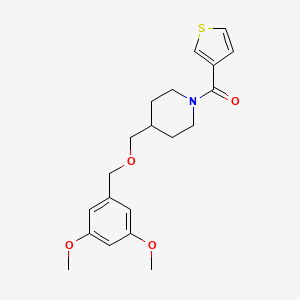

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

説明

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound featuring a piperidine core substituted with a (3,5-dimethoxybenzyloxy)methyl group at the 4-position and a thiophen-3-yl methanone moiety at the 1-position.

特性

IUPAC Name |

[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-23-18-9-16(10-19(11-18)24-2)13-25-12-15-3-6-21(7-4-15)20(22)17-5-8-26-14-17/h5,8-11,14-15H,3-4,6-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVLGCAPXMDKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperidine ring, a thiophene moiety, and a 3,5-dimethoxybenzyl group. The structural complexity suggests potential interactions with various biological targets. The synthesis typically involves multi-step organic reactions:

- Bromination of Thiophene : Bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Formation of Piperidine Derivative : The piperidine ring is functionalized through acylation with an appropriate acyl chloride.

- Coupling Reaction : The thiophene derivative is coupled with the piperidine derivative using a base in a polar solvent.

Biological Activity

Preliminary studies indicate that (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its therapeutic effects against oxidative stress-related diseases.

- Antimicrobial Activity : In vitro assays suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : Studies have demonstrated cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to inhibit the proliferation of neoplastic cells significantly.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example, its structural features allow it to modulate interactions with cellular components, potentially leading to therapeutic applications in treating conditions such as cancer and infections.

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxic | Inhibits proliferation of cancer cells |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Bromination | Thiophene bromination using NBS |

| Piperidine Formation | Acylation with acyl chloride |

| Coupling Reaction | Reaction between thiophene and piperidine |

Case Studies

- Anticancer Activity : In a study involving several cancer cell lines, (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone demonstrated significant cytotoxicity compared to standard chemotherapeutics. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

- Antimicrobial Efficacy : A series of experiments conducted on Gram-positive and Gram-negative bacteria indicated that this compound exhibited a broad spectrum of antimicrobial activity, outperforming several known antibiotics in specific assays.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid aromatic-heterocyclic architecture. Below is a systematic comparison with analogs, emphasizing structural variations and their implications:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | H-Bond Acceptors | H-Bond Donors | Key Structural Differences |

|---|---|---|---|---|---|

| Target Compound | 399.47 | 3.2 | 6 | 0 | Reference compound |

| (4-(((3-Methoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone | 369.44 | 2.8 | 5 | 0 | Single methoxy on benzyl |

| (4-(Benzyloxymethyl)piperidin-1-yl)(thiophen-2-yl)methanone | 327.42 | 2.5 | 3 | 0 | Unsubstituted benzyl; thiophen-2-yl |

| (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(furan-3-yl)methanone | 383.43 | 2.9 | 6 | 0 | Furan replaces thiophene |

Key Observations :

Lipophilicity : The target compound’s higher logP (3.2 vs. 2.5–2.9 in analogs) is attributed to the dual methoxy groups on the benzyl ring, which increase hydrophobic surface area.

Heterocycle Swap : Substituting thiophene with furan decreases molecular weight and logP due to furan’s lower polarizability and sulfur absence .

Methodological Considerations for Similarity Assessment

Compound similarity is evaluated using 2D/3D molecular descriptors (e.g., Tanimoto coefficients, shape-based alignment) and functional assays . highlights that:

- Dissimilarity metrics (e.g., Manhattan distance in physicochemical space) may better predict divergent pharmacokinetic profiles .

For example, the target compound shares a 65% Tanimoto similarity with its 3-methoxybenzyl analog (Table 1), yet their predicted solubilities differ by >20% due to methoxy group positioning.

Research Findings and Implications

- Synthetic Challenges : The 3,5-dimethoxybenzyl group complicates regioselective synthesis compared to simpler benzyl derivatives.

- Environmental Impact : Quaternary ammonium compounds (e.g., BAC-C12 in ) exhibit surfactant properties, but the target compound’s lack of a charged nitrogen suggests lower aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。